![molecular formula C18H15N5OS B2752632 3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-83-1](/img/structure/B2752632.png)

3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

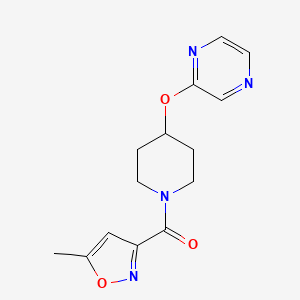

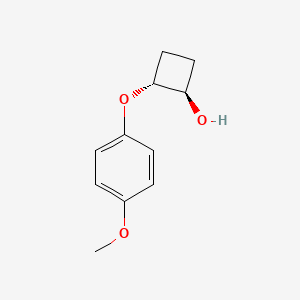

The compound “3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups including a methoxyphenyl group, a pyridinyl group, a sulfanyl group, and a triazolopyridazine group . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The starting materials could include 4-methoxyphenylboronic acid, 2-halopyridine, and a suitable 1,2,4-triazole .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazolopyridazine ring. The exact structure would need to be confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methoxyphenyl group and the electron-withdrawing pyridinyl and triazolopyridazine groups. This could make the compound susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyridinyl and methoxyphenyl groups could increase its solubility in polar solvents .Scientific Research Applications

- Researchers have explored the anticancer potential of this compound. Its structural features make it a promising candidate for inhibiting cancer cell growth or metastasis. Studies have investigated its effects on specific cancer cell lines, such as lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .

- The compound’s scaffold resembles that of kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically relevant. Investigations have focused on its interaction with kinases, including c-Met kinase .

- Researchers have synthesized MOFs using this compound as a ligand. For instance, ZnL2·2H2O, CdL2(H2O)2·8H2O, CoL2(H2O)·H2O, and NiL2(H2O) have been prepared. These MOFs exhibit interesting structural properties and may find applications in gas storage, catalysis, or drug delivery .

- The compound has been used in one-pot syntheses to access [1,2,4]triazolo[4,3-a]pyridines. This method provides a facile route to these heterocyclic compounds from readily available starting materials. Its mild conditions and functional group tolerance make it attractive for synthetic chemistry .

- The pharmacophoric features of this compound, including the pyrimidine fragment, have been explored. Researchers have designed derivatives with modified substituents to enhance specific interactions with biological targets. These efforts contribute to drug discovery and optimization .

Anticancer Properties

Kinase Inhibition

Metal–Organic Frameworks (MOFs)

Synthetic Methodology

Pharmacophore Design

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The pyridinyl and triazolopyridazine groups are common in many pharmaceuticals and could be involved in these interactions .

Future Directions

properties

IUPAC Name |

3-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c1-24-15-7-5-13(6-8-15)18-21-20-16-9-10-17(22-23(16)18)25-12-14-4-2-3-11-19-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVQDMJVUDURKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)

![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)

![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)

![2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B2752567.png)

![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)